molecular formula C25H29ClN2O3RuS+ B6591323 Ru-(R,R)-Ms-DENEB CAS No. 1361318-83-3

Ru-(R,R)-Ms-DENEB

Cat. No.: B6591323
CAS No.: 1361318-83-3
M. Wt: 574.1 g/mol
InChI Key: BCVCMTQLLURTJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ru-(R,R)-Ms-DENEB is a ruthenium-based compound known for its unique catalytic properties and applications in various fields of science and industry. Ruthenium, a transition metal, is often used in catalysis due to its ability to facilitate a wide range of chemical reactions. The specific configuration of this compound makes it particularly effective in certain catalytic processes, making it a compound of interest in both academic and industrial research.

Preparation Methods

The synthesis of Ru-(R,R)-Ms-DENEB typically involves several steps, including the preparation of the ligand and the coordination of the ligand to the ruthenium center. One common method involves the use of a hybrid reduction–impregnation technique, where ruthenium is first reduced on the surface of a support material, such as γ-Al2O3, followed by the impregnation of the ligand . This method ensures a high dispersion of ruthenium and effective coordination with the ligand, resulting in a highly active catalytic complex.

Chemical Reactions Analysis

Ru-(R,R)-Ms-DENEB undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Ru-(R,R)-Ms-DENEB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Ru-(R,R)-Ms-DENEB exerts its catalytic effects involves the coordination of the ligand to the ruthenium center, which facilitates the transfer of electrons and protons during the catalytic cycle. This coordination enhances the reactivity of the ruthenium center, allowing it to effectively catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center .

Comparison with Similar Compounds

Ru-(R,R)-Ms-DENEB can be compared to other ruthenium-based compounds, such as:

The uniqueness of this compound lies in its specific ligand configuration, which enhances its catalytic properties and makes it particularly effective in certain reactions.

Conclusion

This compound is a versatile ruthenium-based compound with significant applications in chemistry, biology, medicine, and industry. Its unique catalytic properties and the ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial processes.

Properties

IUPAC Name

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCMTQLLURTJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O3RuS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ru-(R,R)-Ms-DENEB
Reactant of Route 2
Reactant of Route 2
Ru-(R,R)-Ms-DENEB
Reactant of Route 3
Reactant of Route 3
Ru-(R,R)-Ms-DENEB
Reactant of Route 4
Reactant of Route 4
Ru-(R,R)-Ms-DENEB
Reactant of Route 5
Reactant of Route 5
Ru-(R,R)-Ms-DENEB
Reactant of Route 6
Reactant of Route 6
Ru-(R,R)-Ms-DENEB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.